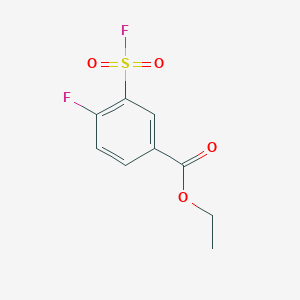

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C9H8F2O4S and a molecular weight of 250.22 g/mol . It is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate typically involves the esterification of 4-fluoro-3-(fluorosulfonyl)benzoic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, using an amine can yield an amide derivative.

Hydrolysis: The major products are 4-fluoro-3-(fluorosulfonyl)benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group allows for hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is unique due to its dual fluorine and sulfonyl functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in specialized research applications where these properties are advantageous .

Biological Activity

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety with a fluorine atom at the meta position and a fluorosulfonyl group at the para position. This configuration influences its chemical reactivity and biological interactions.

- Molecular Formula : C9H8F2O4S

- Molecular Weight : 250.23 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Fluorosulfonyl Group : The introduction of the fluorosulfonyl group is crucial for enhancing biological activity.

- Esterification : The benzoic acid derivative undergoes esterification with ethanol to form the desired compound.

This compound's synthesis highlights the versatility of its functional groups, allowing for various synthetic pathways that can be adapted for different applications in drug development.

Research indicates that compounds containing fluorine and sulfonyl groups can interact with biological targets, affecting enzyme inhibition and receptor binding affinity. The presence of these functional groups may enhance lipophilicity and alter pharmacokinetic properties, making them valuable in drug design.

- Enzyme Inhibition : this compound may act as a covalent modifier, targeting specific amino acid residues in enzymes, which can lead to significant alterations in enzyme activity.

- Receptor Binding : Similar compounds have shown potential in modulating receptor activity, particularly in G protein-coupled receptors (GPCRs), which are critical targets in drug discovery.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Sulfonyl Fluorides : Research demonstrated that sulfonyl fluoride derivatives exhibit high reactivity towards cysteine residues in proteins, suggesting potential for targeted covalent modification .

- Covalent Ligands for GPCRs : A study highlighted the development of covalent ligands that effectively bind to GPCRs, showcasing the utility of sulfonyl-containing compounds in modulating receptor activity .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and potential biological activities of related compounds:

| Compound Name | Molecular Formula | Similarity Index | Potential Biological Activity |

|---|---|---|---|

| 4-(Fluorosulfonyl)benzoic acid | C7H6F2O4S | 0.98 | Enzyme inhibitor; potential anti-inflammatory agent |

| Ethyl 3-amino-4-(fluorosulfonyl)benzoate | C10H10F2N2O4S | 0.85 | Modulator of neurotransmitter receptors |

| 5-(Fluorosulfonyl)isophthalic acid | C9H6F2O4S | 1.00 | Anticancer activity; potential in targeted therapy |

Properties

Molecular Formula |

C9H8F2O4S |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-fluorosulfonylbenzoate |

InChI |

InChI=1S/C9H8F2O4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3 |

InChI Key |

UQFGNKVYNULXHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.